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Disperse Red 104

Cat. No.: B1172022
CAS No.: 12223-55-1
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Description

Contextualization of Disperse Red 104 in Azo and Anthraquinone (B42736) Dye Chemistry Research

This compound is classified as an anthraquinone dye. worlddyevariety.com The core chemical structure of these dyes is based on anthraquinone, an aromatic organic compound. liberty.eduwikipedia.org While colorless itself, the introduction of electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, at specific positions on the anthraquinone structure produces a range of colors from red to blue. wikipedia.orgikm.org.my These dyes are known for their brightness and excellent light fastness. wikipedia.orgfrontiersin.orgnih.gov They are a significant class of disperse dyes, which are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester (B1180765). chemsrc.comwikipedia.orgtaylorandfrancis.com

In contrast, azo dyes represent the largest group of synthetic dyes, characterized by the presence of one or more azo groups (–N=N–) that act as the chromophore. scribd.comnih.govekb.eg The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich component. nih.govorganic-chemistry.org The vast structural possibilities and relative ease of synthesis contribute to their widespread use, accounting for over 60% of all commercial dyes. nih.govekb.eg While both anthraquinone and azo dyes are crucial in the disperse dye category, they are structurally and synthetically distinct. wikipedia.org Research in both areas focuses on improving properties like color fastness and developing more sustainable application methods. p2infohouse.orgissuu.commeghmaniglobal.com

Evolution of Academic Inquiry on Disperse Dyes

The study of disperse dyes originated in the 1920s with the need to color cellulose (B213188) acetate (B1210297), the first hydrophobic synthetic fiber. researchgate.netresearchgate.net Early academic research was primarily directed at synthesizing new dye structures to expand the color palette and improve basic fastness properties, such as resistance to light and washing, for these new fibers. p2infohouse.orgresearchgate.net The phenomenal growth of polyester fiber production in the mid-20th century significantly drove research and development, focusing on substituted anthraquinone and monoazo structures. p2infohouse.org

Over time, the focus of academic inquiry has broadened considerably. A significant shift occurred towards addressing the environmental impact and potential health concerns associated with textile dyeing. meghmaniglobal.comresearchgate.net This includes extensive research into the degradation of dyes in industrial wastewater and the development of dyes that are less harmful. frontiersin.org

More recent research trends are shaped by the development of new materials and a strong push for sustainable manufacturing. issuu.commeghmaniglobal.com The advent of polyester microfibers, for instance, necessitated the development of disperse dyes with higher performance. p2infohouse.org A major area of contemporary research is the development of eco-friendly dyeing processes, such as using supercritical carbon dioxide as a dyeing medium instead of water and employing ultrasonic or microwave energy to increase efficiency. issuu.comnih.gov Furthermore, academic interest has expanded to include the development of "functional" disperse dyes that can provide additional properties to textiles, such as UV protection or antimicrobial characteristics. issuu.commeghmaniglobal.com

Methodological Frameworks for Compound-Centric Research

The scientific investigation of a specific chemical compound like this compound follows a structured, multi-faceted approach to comprehensively determine its chemical nature and performance characteristics. This framework integrates synthesis, detailed characterization, application testing, and computational analysis.

Synthesis and Characterization: The initial phase involves the synthesis of the dye, followed by purification. The compound's identity and purity are then confirmed using a suite of analytical techniques. High-performance liquid chromatography (HPLC) is a cornerstone method for separating components and is often coupled with mass spectrometry (MS) or UV-Vis detectors for identification and quantification. nih.govmdpi.comsatra.com

Key analytical techniques and their purposes are outlined in the table below:

Analytical Technique Abbreviation Purpose in Dye Research
High-Performance Liquid ChromatographyHPLCSeparates dye components for identification and quantification. mdpi.comsemanticscholar.org
Mass SpectrometryMSDetermines molecular weight and structural fragments of the dye molecule. nih.govacs.org
Ultraviolet-Visible SpectroscopyUV-VisMeasures the light absorption spectrum to determine the dye's color properties (λmax) and concentration. imeko.org
Fourier-Transform Infrared SpectroscopyFT-IRIdentifies the specific chemical bonds and functional groups within the dye molecule. mdpi.com
Nuclear Magnetic Resonance SpectroscopyNMRProvides detailed information about the atomic-level structure of the molecule. ikm.org.my
Scanning Electron MicroscopySEMInvestigates the surface morphology of dyed fibers. imeko.org
Thermogravimetric AnalysisTGAEvaluates the thermal stability of the dye. irost.ir

Application and Performance Testing: Once characterized, the dye's performance is evaluated through standardized tests on textile substrates, primarily polyester. ijsrset.comresearchgate.net These tests assess critical properties for industrial applications, including:

Dyeing Performance: Evaluating the dye's uptake rate (the amount of dye absorbed by the fiber) and its build-up characteristics at increasing concentrations. dyestuffscn.com

Fastness Properties: Measuring the resistance of the dyed fabric to various conditions such as washing, light exposure, and rubbing (crocking). ijsrset.com

Thermal Migration: Assessing the tendency of the dye to move out of the fiber during subsequent heat treatments like ironing or heat-setting. tiankunchemical.com

Computational Modeling: Modern chemical research increasingly utilizes computational methods to predict dye properties before synthesis. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to calculate a molecule's electronic structure and predict its properties. acs.orgresearchgate.net By modeling parameters like molecular orbital energies (HOMO/LUMO), researchers can forecast a dye's color, stability, and reactivity, which helps in the rational design of new, high-performance dyes. acs.orgmdpi.comifatcc.org This computational-first approach accelerates the discovery and development process.

Properties

CAS No.

12223-55-1

Molecular Formula

N4Si3

Synonyms

Disperse Red 104

Origin of Product

United States

Advanced Synthesis and Functionalization of Disperse Red 104 Analogs

Novel Synthetic Routes for Azo Chromophores

While Disperse Red 104 itself is an anthraquinone (B42736) dye, the principles of azo dye synthesis are central to creating a vast library of red dyes with similar application profiles. These methods offer versatility in tuning color, fastness, and other properties by modifying the molecular structure.

Diazotization and Coupling Methodologies

The cornerstone of azo dye synthesis is the diazotization and coupling reaction, a robust two-step process. nih.govmdpi.com The first step, diazotization, involves the conversion of a primary aromatic amine, known as the diazo component, into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at low temperatures, generally between 0 and 5 °C, to ensure the stability of the highly reactive diazonium salt. mdpi.comresearchgate.netdiscoveryjournals.org

The second step is the azo coupling, where the electrophilic diazonium salt reacts with a nucleophilic coupling component, such as a phenol (B47542) or an aromatic amine, to form the characteristic azo (–N=N–) linkage. mdpi.comdiscoveryjournals.org The pH of the reaction medium is critical and is adjusted based on the nature of the coupling component. For phenols, the reaction is typically carried out under slightly alkaline conditions (pH > 7) to form the more reactive phenoxide ion, while for amines, a slightly acidic medium (pH 5–7) is optimal. mdpi.com

A general procedure for synthesizing a monoazo disperse dye can be described as follows: The aromatic amine is dissolved in an acidic solution and cooled to 0–5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt solution. researchgate.netnih.gov Separately, the coupling component is dissolved in an appropriate acidic or basic solution and also cooled. The diazonium salt solution is then slowly added to the coupling component solution with vigorous stirring. The reaction is allowed to proceed for several hours at low temperatures, after which the resulting azo dye precipitates and can be collected by filtration. mdpi.comresearchgate.net

The following table presents data from the synthesis of various disperse azo dyes, illustrating typical reaction conditions and outcomes.

Table 1: Synthesis of Disperse Azo Dyes via Diazotization and Coupling A representative table compiled from various studies on disperse azo dye synthesis.

Diazo Component Coupling Component Reaction Conditions Yield (%) Reference
4-Nitroaniline 2,4-Dihydroxybenzophenone 0-5 °C, Molar Ratio 2:3 100 ijirset.com
3-Nitroaniline Phenol < 5 °C, HCl/NaNO₂ Low nih.gov
4-Nitroaniline Salicylic Acid < 5 °C, HCl/NaNO₂ 57.9 researchgate.net
2-Amino-4-chlorophenyl phenyl ether 2,7-dihydroxynaphthalene 0-5 °C, NaOCl - nih.gov

Heterocyclic Component Integration in Monoazo Systems

The incorporation of heterocyclic moieties into monoazo dye structures is a key strategy for enhancing their properties. nih.gov Heterocyclic azo dyes often exhibit superior brightness, higher tinctorial strength, and better fastness properties compared to their carbocyclic (benzene-based) analogs. mdpi.compreprints.org A wide variety of heterocyclic rings, such as thiazole (B1198619), benzisothiazole, pyrazolone (B3327878), and quinazolinone, have been utilized as either the diazo or coupling component. rsc.orgatbuftejoste.com.ngresearchgate.net

For instance, a series of heterocyclic monoazo dyes based on a 1,3,4-thiadiazole (B1197879) ring were synthesized by diazotizing N⁴-(5-benzyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-2,4-diamine and coupling it with various phenyl pyrazolone derivatives. unibl.org The resulting dyes displayed shades from yellow to orange, with absorption maxima (λmax) ranging from 407 to 462 nm. unibl.org Another study reported the synthesis of quinazolinone-based monoazo dyes by diazotizing 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one and coupling it with different phenyl pyrazolones, yielding dyes with good fastness properties. nii.ac.jp

The general synthesis follows the established diazotization and coupling procedure, with the heterocyclic amine being diazotized and subsequently coupled with a suitable component. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yields and purity. mdpi.com

The following table summarizes the properties of several synthesized heterocyclic monoazo dyes.

Table 2: Characterization of Synthesized Heterocyclic Monoazo Dyes Data compiled from studies on various heterocyclic azo dye syntheses.

Diazo Component Coupling Component Resulting Dye Shade λmax (nm) in DMF Yield (%) Reference
3-Amino-5-nitro mdpi.commdpi.combenzisothiazole N,N-diacetoxyethyl-aniline Blue 592 Good rsc.org
Substituted 1,3-Benzothiazole Naphthol derivative Pink to Dark Brown - - atbuftejoste.com.ng
N⁴-(5-benzyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-2,4-diamine 1-Phenyl-3-methyl-5-pyrazolone Yellow 407 78 unibl.org
3-(4-Aminophenyl)-2-phenylquinazolin-4(3H)-one 3-Methyl-1-phenyl-5-pyrazolone Yellow 412 - nii.ac.jp

Synthesis of Amphiphilic and Bi-heterocyclic Dye Structures

To further tailor the properties of azo dyes for specific applications, more complex structures such as amphiphilic and bi-heterocyclic dyes are synthesized.

Amphiphilic dyes contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) segments within the same molecule. This dual nature is particularly useful for applications requiring specific solubility or interfacial activity. A common strategy to impart amphiphilicity is the introduction of poly(ethylene glycol) (PEG) chains as the hydrophilic part, while the chromophore itself serves as the hydrophobic part. nih.govresearchgate.netredalyc.org For example, novel amphiphilic azo-polymers have been synthesized by first preparing azo dyes with terminal hydroxyl groups (e.g., RED-PEG series) and then polymerizing them. researchgate.netresearchgate.net Another study synthesized a series of amphiphilic naphthalimide azo disperse dyes by coupling diazotized 4-amino-N-dodecyl-1,8-naphthalimide (a hydrophobic moiety) with various coupling components. nih.gov

Bi-heterocyclic dyes are chromophores that contain two, often different, heterocyclic rings. This approach allows for fine-tuning of the electronic and spectral properties of the dye. For example, bi-heterocyclic disperse dyes have been synthesized containing both a benzothiazole (B30560) and a pyridone ring system. These dyes exhibited high molar absorption coefficients and excellent light fastness. nih.gov Another study reported the synthesis of bi-heterocyclic dyes with a hydroxybenzazole (HBX) scaffold connected to a thiazole moiety through an azo bond, which showed promising nonlinear optical properties. nih.gov The synthesis of these complex dyes typically involves multi-step reaction sequences, often building upon the fundamental diazotization and coupling reactions.

Polymer-Bound Chromophore Integration and Polymerization Techniques

Integrating chromophores into polymeric matrices is a critical step for creating functional materials for applications in optics, sensing, and advanced textiles. The method of integration significantly influences the final properties of the material.

Covalent Attachment to Polymeric Matrices

Covalently attaching dye molecules to a polymer backbone offers significant advantages over simple physical blending, such as preventing dye migration or leaching, improving thermal stability, and ensuring a permanent coloration. jchemrev.com There are several strategies for achieving covalent attachment:

Polymerization of Colored Monomers: This approach involves first synthesizing a polymerizable dye monomer, which contains a reactive group like a methacrylate (B99206) or acrylate. mdpi.com This monomer is then homopolymerized or copolymerized with other monomers (e.g., methyl methacrylate, MMA) to yield a colored polymer. mdpi.comresearchgate.net For example, Disperse Red 1 has been functionalized with a methacryloyl group and then copolymerized to create polymers for optical applications. uminho.pt

Polymer-Analogous Reactions: In this method, a pre-formed polymer with reactive functional groups is treated with a dye molecule that can react with these groups. For instance, a copolymer containing hydroxyl groups, like p(HEMA-co-MMA), can be functionalized by reacting it with an azo dye containing a phenol group through a Mitsunobu reaction. nih.gov

Chromophore-Initiated Polymerization: A dye molecule containing a suitable functional group (like a hydroxyl group) can act as an initiator or co-initiator for a polymerization reaction. This has been demonstrated in the ring-opening polymerization (ROP) of L-lactide, where Disperse Red 1 and Disperse Red 13, both containing a primary alcohol, were used as co-initiators to synthesize end-capped, colored polylactide (PLA). nih.govmdpi.comnih.govresearchgate.net This method produces polymer chains with a covalently attached dye molecule at one end.

The following table presents research findings on the covalent integration of disperse dyes into polymers.

Table 3: Covalent Integration of Disperse Dyes into Polymers A summary of research on synthesizing polymers with covalently attached azo dyes.

Polymer Matrix Azo Dye Integration Method Key Finding Reference
Polylactide (PLA) Disperse Red 13 Ring-Opening Polymerization (ROP) with dye as co-initiator Nearly full chain-end dye functionalization achieved. nih.govnih.gov
Polylactide (PLA) Disperse Red 1 ROP with dye as co-initiator Macromolecular dyes created with controlled molecular weights. mdpi.comresearchgate.net
Poly(methyl methacrylate) (PMMA) Acrylated Azo Dye Copolymerization of colored monomer Linear soluble polymers with high dye concentration obtained. mdpi.com

Blending Electrospinning Techniques for Dye-Polymer Composites

Electrospinning is a versatile technique used to produce polymer nanofibers with diameters ranging from nanometers to a few micrometers. nih.gov These nanofibers have a very high surface-area-to-volume ratio, making them suitable for various applications, including sensors, filters, and textiles. nih.govBlend electrospinning is a straightforward method for incorporating dyes into these nanofibers. researchgate.net

In this technique, the polymer and the dye are dissolved in a common solvent to create a homogeneous solution. mdpi.com This solution is then loaded into a syringe and subjected to a high-voltage electric field, which causes a jet of the polymer-dye solution to be ejected towards a collector. As the solvent evaporates, a non-woven mat of dye-doped polymer nanofibers is formed. wwjournal.ir

Several studies have explored the fabrication of dye-polymer composite nanofibers using this method. For example, polycaprolactone (B3415563) (PCL) nanofibers containing an azo dye have been successfully produced, resulting in bead-free and smooth fibers. bilkent.edu.tr In another study, polyacrylonitrile (B21495) (PAN) nanofibers were embedded with zinc oxide nanoparticles and used for the photocatalytic degradation of azo dyes. researchgate.net The morphology of the resulting nanofibers, such as fiber diameter and the presence of beads, is influenced by various parameters, including the properties of the polymer solution (viscosity, conductivity) and the electrospinning process parameters (voltage, flow rate, distance to collector). acs.org

The following table summarizes findings from studies on dye-polymer composites fabricated via blend electrospinning.

Table 4: Characterization of Dye-Polymer Composites from Blend Electrospinning A compilation of data from studies on electrospun nanofibers containing dyes.

Polymer Matrix Dye/Additive Average Fiber Diameter Key Observation Reference
Polycaprolactone (PCL) Azo dye/γ-cyclodextrin < 500 nm Smooth, bead-free nanofibers with enhanced thermal stability of the dye. bilkent.edu.tr
Polyacrylonitrile (PAN) ZnO nanoparticles 100-170 nm Nanoparticles were embedded inside the nanofibers. researchgate.net
Cellulose (B213188) Acetate (B1210297) Disperse Red 167:1 - High energy level dye produced better color yield. nii.ac.jpresearchgate.net

Semicontinuous Emulsion Polymerization for Monodisperse Systems

The encapsulation of this compound analogs within polymer matrices to create colored monodisperse systems is effectively achieved through semicontinuous emulsion polymerization. This technique offers precise control over particle size and distribution, which is crucial for applications in coatings, inks, and advanced materials. Unlike batch polymerization where all reactants are added at the start, the semicontinuous process involves the gradual feeding of one or more components—typically the monomer or a monomer emulsion—into the reaction vessel over time. mdpi.compitt.edu This controlled addition rate is a key parameter in maintaining a constant number of particles and ensuring uniform growth, leading to a narrow particle size distribution, or monodispersity. mdpi.com

In a typical process for creating a polymer latex colored with an anthraquinone dye, a polymerizable version of the dye analog is first synthesized, or the dye is physically entrapped. For covalent bonding, the dye molecule is functionalized with a polymerizable group, such as an acryloyl or methacryloyl group. researchgate.net The polymerization is initiated in an aqueous medium containing a surfactant and a water-soluble initiator. After the initial formation of seed particles, the monomer (e.g., styrene, methyl methacrylate, or butyl acrylate) and the functionalized dye are fed into the reactor. researchgate.netresearchgate.net The slow feed rate prevents the formation of new particles and avoids large fluctuations in monomer concentration within the existing particles, ensuring that all particles grow at a similar rate. rsc.org

Hu et al. demonstrated the preparation of purple polymer microspheres with a particle size of 38–58 nm using a semicontinuous emulsion polymerization method with a quaternary ammonium (B1175870) salt anthraquinone dye. mdpi.com The covalent cross-linking of the dye with the polymer enhanced the stability of the microspheres. mdpi.com Research has shown that while polymerizable dyes can have an inhibitory effect on the polymerization rate, stable colored latexes with high monomer conversion can still be achieved. researchgate.net

Below is a representative table of components used in such a polymerization process.

Component Function Example Substance
Monomer(s)Forms the polymer backboneStyrene, Butyl Acrylate (BA), Methyl Methacrylate (MMA) researchgate.net
Disperse Dye AnalogProvides colorFunctionalized Anthraquinone Dye researchgate.net
InitiatorStarts the polymerizationPotassium Persulfate, AIBA (2,2'-azobis(2-methyl-propionamide) dihydrochloride) researchgate.netrsc.org
Surfactant/EmulsifierStabilizes polymer particlesSodium Dodecyl Sulfate (B86663) (SDS) pitt.edu
Continuous PhaseReaction mediumDeionized Water
Crosslinking AgentEnhances structural integrityDivinylbenzene (DVB) pitt.edu

This table is interactive. Click on the headers to sort.

Mechanistic Studies of Dye Formation and Derivatization

This compound is a dye of the anthraquinone class. worlddyevariety.com The synthesis of its analogs, therefore, involves the chemical modification of the core anthracene-9,10-dione structure. colab.ws The elucidation of reaction pathways is fundamental to controlling the final properties of the dye. A representative synthetic route for an advanced Disperse Red analog (specifically C.I. Disperse Red 92) provides a clear example of the mechanistic steps involved. google.com This process utilizes a 1-amino-2-phenoxy-4-hydroxyanthraquinone intermediate and proceeds through two main stages: chlorosulfonation and subsequent amination.

Stage 1: Chlorosulfonation

In the first stage, the 1-amino-2-phenoxy-4-hydroxyanthraquinone precursor is reacted with chlorosulfonic acid. The reaction is typically performed at a low temperature (0-5 °C) during the addition of the anthraquinone derivative to the acid. google.com The temperature is then raised to around 42-45 °C to drive the reaction to completion. google.com This electrophilic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the phenoxy ring, yielding 1-amino-2-(4'-chlorosulfonyl) phenoxy-4-hydroxyanthraquinone. The reaction progress is monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material. google.com

Stage 2: Amination (Amide Formation)

The second stage involves the reaction of the chlorosulfonated intermediate with an appropriate amine to form a sulfonamide linkage. For instance, reacting the intermediate with 3-ethoxypropylamine (B153944) results in the final dye molecule, 1-amino-2-<4'-(3-ethoxypropylamino sulfonyl) phenoxy>-4-hydroxyanthraquinone. google.com This nucleophilic substitution reaction on the sulfonyl chloride group is typically carried out in a suitable solvent system. The final product is then isolated through filtration, washing, and drying. This multi-step synthesis pathway, involving the targeted functionalization of an anthraquinone core, is a common strategy for producing a wide variety of disperse dyes with specific properties. colab.ws

The electronic properties, and consequently the color and absorption characteristics of this compound analogs, are intrinsically linked to their molecular structure. Modifications to the anthraquinone skeleton, particularly through the addition of substituent groups, can precisely tune these properties. mdpi.com The core principle involves altering the electron density across the conjugated π-system of the dye molecule, which in turn modifies the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

The introduction of electron-donating groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups generally leads to a bathochromic shift (a shift to a longer wavelength) in the maximum absorption (λ_max). rsc.org These groups increase the energy of the HOMO more significantly than the LUMO, thereby decreasing the HOMO-LUMO energy gap. A smaller energy gap requires less energy to excite an electron, resulting in the absorption of lower-energy light (i.e., longer wavelengths), which shifts the perceived color towards the red end of the spectrum. rsc.org Conversely, electron-withdrawing groups (EWGs) can have the opposite effect.

Computational studies using Density Functional Theory (DFT) are instrumental in elucidating these relationships. mdpi.com Such studies show that visible light absorption in these dyes often corresponds to π → π* transitions, where electron density is transferred from the substituents towards the anthraquinone core. mdpi.com The position of the substituent is also critical; for example, α-substituents can influence molecular geometry and hydrogen bonding, which further impacts the electronic behavior and alignment of the dye molecules in a host medium. mdpi.comresearchgate.net Research on grafting anthraquinone derivatives onto other molecules has shown that forming an n–π conjugated electronic structure can lead to significant red-shifts in absorption, with the planarity and electronic nature of the substituent group being key factors. rsc.org

The following table summarizes the general effects of different substituent types on the electronic properties of anthraquinone dye analogs.

Structural Modification Substituent Example Effect on HOMO-LUMO Gap Effect on λ_max Resulting Color Trend
Addition of Electron-Donating Group (EDG)-NH₂, -OH, -ORDecreaseBathochromic Shift (Increase)Shift towards Red/Blue
Addition of Electron-Withdrawing Group (EWG)-NO₂, -CN, -SO₃HIncreaseHypsochromic Shift (Decrease)Shift towards Yellow/Orange
Increased Conjugation/PlanarityExtended Aromatic SystemsDecreaseBathochromic Shift (Increase)Deeper, more intense color
Steric HindranceBulky Ortho-SubstituentsMay IncreaseHypsochromic Shift (Decrease)Lighter, less intense color

This table is interactive. Click on the headers to sort.

Spectroscopic and Quantum Chemical Characterization of Disperse Red 104 Systems

Advanced Spectrophotometric Analysis and Photophysical Properties

Spectrophotometric techniques are fundamental in characterizing the interaction of dyes with light. For Disperse Red 104, these methods reveal key information about its absorption characteristics and how they are influenced by the surrounding environment.

UV-Visible spectroscopy is a primary tool for determining the absorption maxima (λmax) of dyes, which corresponds to the wavelength of light most strongly absorbed. This absorption is typically due to π → π* electronic transitions within the chromophore, the part of the molecule responsible for its color. researchgate.net For azo dyes like this compound, the absorption spectrum is characterized by a strong band in the visible region. researchgate.net

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. A higher molar extinction coefficient indicates a greater probability of light absorption. The λmax and ε values for disperse dyes are crucial for understanding their color intensity and dyeing performance. For instance, a series of synthesized benzisothiazole azo disperse dyes exhibited absorption maxima ranging from 568 to 616 nm in acetone (B3395972), corresponding to hues from greenish to purplish-blue. acs.org

UV-Visible Absorption Data for Selected Azo Dyes in Different Solvents
DyeSolventλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)
Disperse Red 1DMSO423, 684-
Benzisothiazole Azo Dye (D1)Acetone568-
Benzisothiazole Azo Dye (D12)Acetone616-
Azo Dye D5Ethanol464-

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. academie-sciences.frnih.govnih.gov This phenomenon arises from the differential stabilization of the ground and excited electronic states of the dye molecule by the solvent molecules. academie-sciences.fr The direction and magnitude of the solvatochromic shift (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) provide insights into the nature of the solute-solvent interactions. academie-sciences.fr

For many disperse dyes, a positive solvatochromism is observed, where the absorption maximum shifts to a longer wavelength (red shift) as the polarity of the solvent increases. This indicates that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. For example, a series of synthesized benzisothiazole azo dyes showed a significant red shift when the solvent was changed from chloroform (B151607) to the more polar dimethylformamide (DMF). rsc.org The study of solvatochromism is critical for understanding how a dye will perform in different application media. academie-sciences.fr

Solvatochromic Shift of Benzisothiazole Azo Dyes
DyeSolvent 1 (CHCl₃) λmax (nm)Solvent 2 (DMF) λmax (nm)Solvatochromic Shift (nm)
D1--19.5
D2--21.0
D3--18.0
D4--18.5

UV-Visible Spectroscopy for Absorption Maxima and Molar Extinction Coefficients

Structural Elucidation via Nuclear Magnetic Resonance and Mass Spectrometry for Synthesized Analogs

The synthesis of new dye analogs allows for the systematic investigation of structure-property relationships. nih.gov Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the chemical structures of these newly created molecules. acs.orgrsc.orgnih.gov

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule, respectively, allowing for the precise determination of atom connectivity. nih.gov For instance, in the synthesis of novel azo disperse dyes, ¹H-NMR spectra are used to identify the signals corresponding to aromatic protons and other functional groups. nih.govjournalijar.com

Mass spectrometry provides the molecular weight of the synthesized compound, further confirming its identity. nih.govjournalijar.com High-resolution mass spectrometry can even provide the exact molecular formula. The characterization of a series of azo disperse dyes based on benzisothiazole, for example, involved the use of FT-IR, ¹H-NMR, and MS analysis to confirm their structures. rsc.org

Environmental Fate and Transformation Pathways of Disperse Red 104

Chemical and Photochemical Degradation Mechanisms

Photocatalytic Degradation (e.g., ZnO/UV/H2O2, TiO2)

Electrochemical Oxidation and Reduction

Electrochemical oxidation has been investigated as a method for breaking down disperse dyes. One study compared several oxidation methods and found that electrochemical oxidation was highly efficient. Using a Ti/Pt-Ir anode, a 79% elimination of chemical oxygen demand (COD) and 90% color removal were achieved within 40 minutes of electrolysis in an acidic environment. nih.gov The primary mechanism was identified as indirect oxidation by chlorine-derived compounds. nih.gov In another approach, the electro-Fenton process, which combines electrochemistry with Fenton's reagent (iron and hydrogen peroxide), has shown to significantly improve oxidation efficiency. nih.gov This method continuously generates hydroxyl radicals, which are powerful oxidizing agents, leading to higher degradation rates of organic pollutants. nih.gov

The efficiency of electrochemical processes can be influenced by several factors. For instance, in the treatment of Disperse Red 167, increasing the concentration of the supporting electrolyte (NaCl) from 0.2 to 1 g/L enhanced the removal efficiency to 90%. researchgate.net

Coagulation and Flocculation Induced Degradation

Coagulation and flocculation are common primary treatments for wastewater containing dyes. bio-conferences.orgmdpi.comresearchgate.net These processes use chemicals (coagulants) to destabilize and aggregate dye particles into larger flocs, which can then be removed through sedimentation. bio-conferences.org

Studies have shown that this method can be effective for disperse dyes. For a synthetic textile wastewater containing a red dye, aluminum sulfate (B86663) (Al₂(SO₄)₃) was found to be a more efficient coagulant than ferric chloride (FeCl₃). koreascience.kr Over 90% of the color was removed using 40 mg/L of aluminum sulfate under a wide pH range (4 to 8) and for dye concentrations up to 235 mg/L. researchgate.netkoreascience.kr The optimal conditions involved 30 minutes of mixing followed by 40 minutes of settling. koreascience.kr Combining coagulation-flocculation with other methods, like adsorption, can further enhance dye removal efficiency. mdpi.com

Table 1: Coagulation-Flocculation Efficiency for Red Dye Removal

Coagulant Dosage Initial pH Range Dye Concentration Color Removal Efficiency Source
Aluminum Sulfate (Al₂(SO₄)₃) 40 mg/L 4 - 8 < 235 mg/L > 90% researchgate.netkoreascience.kr
Ferric Chloride (FeCl₃) Not specified as optimal Not specified Not specified Less efficient than Alum researchgate.netkoreascience.kr

Biotransformation and Biodegradation Studies

Biological methods, utilizing microorganisms like fungi and bacteria, offer an environmentally friendly and cost-effective alternative for dye degradation. hindex.orgnih.gov

White-rot fungi are particularly effective at degrading a wide variety of pollutants, including textile dyes, due to their ability to produce powerful extracellular enzymes. pu.edu.pkhindex.org These fungi have a significant advantage due to their mycelial growth, which allows for greater physical and enzymatic contact with insoluble substrates. hindex.org The key enzymes involved in this process are lignin-modifying enzymes such as lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. nih.gov

One study evaluated four species of white-rot fungi and found Coriolus versicolor to be the most efficient at removing three different azo dyes. pu.edu.pk For a disperse red dye, C. versicolor achieved a 61% decolorization rate over seven days. pu.edu.pk The degradation process is often a combination of biosorption (adsorption to the fungal mycelia) and biodegradation by the enzymes. hindex.org The efficiency of these fungi can be influenced by factors like the available carbon source, with glucose being more suitable than starch for dye decolorization. pu.edu.pk

**Table 2: Decolorization of Azo Dyes by *Coriolus versicolor***

Dye Type Decolorization Efficiency Incubation Time
Acid Green 98% 7 days
Basic Orange 76% 7 days
Disperse Red 61% 7 days

Source: pu.edu.pk

Bacteria, especially when used in consortia (mixed communities), can effectively degrade azo dyes. mdpi.commdpi.com A bacterial consortium sourced from the rhizosphere (the soil region around plant roots) of maize plants was used to study the degradation of a disperse red dye. lifesciencesite.com This consortium included species from the genera Pseudomonas, Lysinibacillus, and Citrobacter. lifesciencesite.comhspublishing.org

The study found that degradation efficiency was highly dependent on glucose concentration and alternating anaerobic-aerobic conditions. lifesciencesite.comhspublishing.org In a dual-chamber system, the process achieved a final decolorization of 98.47%. lifesciencesite.comhspublishing.org The initial step in bacterial degradation of azo dyes typically involves the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. mdpi.com These amines are then further degraded, usually under aerobic conditions. mdpi.com

Table 3: Disperse Red Degradation by Rhizosphere Bacterial Consortium

Condition Decolorization Efficiency Time
First Anaerobic Cycle 71.95% 94 hours
First Aerobic Cycle 90.51% Not Specified
Second Anaerobic Cycle 94.78% Not Specified
Final Aerobic Cycle 98.47% Not Specified

Source: lifesciencesite.comhspublishing.org

The breakdown of azo dyes by microorganisms leads to the formation of various intermediate compounds. The initial step is the breaking of the azo bond, which results in the formation of aromatic amines. mdpi.com These amines can sometimes be more toxic than the original dye molecule. nih.gov

A study on the degradation of Reactive Red 141 identified degradation products such as naphthalene (B1677914) diazonium, 1,3,5-triazine (B166579) 2,4-diol, and p-dinitrobenzene. researchgate.net

Bacterial Degradation using Rhizosphere Consortia

Impact on Non-Human Aquatic Ecosystems and Plant Growth

The release of disperse dyes into aquatic environments is a significant concern due to their potential toxicity to various organisms. cymitquimica.comresearchgate.net Even small amounts of dye can reduce light penetration in water, thereby inhibiting the photosynthesis of aquatic plants. researchgate.netnih.gov Azo dyes and their breakdown products can be toxic, mutagenic, and carcinogenic, posing a risk to aquatic life and potentially humans. researchgate.net

Chronic toxicity studies have shown that fish and aquatic invertebrates are sensitive to azo disperse dyes. canada.ca A predicted no-effect concentration (PNEC) for the aquatic environment was calculated to be 0.0025 mg/L, based on a chronic study with the fathead minnow exposed to Disperse Yellow 7. canada.ca Exposure of zebrafish embryos to Disperse Red 1 has been shown to cause developmental impairments. nih.gov The presence of azo dyes can also negatively affect the chlorophyll (B73375) content in plants by promoting the production of enzymes that degrade chlorophyll. nih.gov

Advanced Remediation Technologies for Disperse Red 104 in Wastewater

Adsorptive Removal Strategies

Adsorption is a widely utilized physicochemical process for dye removal, valued for its efficiency, simplicity of operation, and cost-effectiveness. sapientia.ro The process involves the accumulation of dye molecules onto the surface of a solid adsorbent material. sapientia.ro

Activated carbon is a highly effective and commonly used adsorbent for removing insoluble dyes, such as disperse dyes, from textile effluents. researchgate.net Its large surface area and porous structure facilitate the physical adsorption of dye molecules. researchgate.net

Table 1: Research Findings on Disperse Red Adsorption by Activated Carbon
ParameterCondition/ModelFindingSource
AdsorbentCommercial Activated CarbonDemonstrated to be a good adsorbent for insoluble disperse red dye. researchgate.net researchgate.net
Initial Dye Concentration50 mg/LUsed in batch experiments to study adsorption behavior. researchgate.net researchgate.net
Adsorbent Dose2.0 gm in 150 mL solutionUtilized to achieve equilibrium within the studied timeframe. researchgate.net researchgate.net
Equilibrium Time120 minutesTime required to reach adsorption equilibrium at room temperature with shaking. researchgate.net researchgate.net
Adsorption MechanismIntra-particle diffusion modelControls the process, involving both surface and pore adsorption. researchgate.net researchgate.net
Isotherm ModelBET IsothermThe adsorption process was found to follow the BET model. researchgate.net researchgate.net

While activated carbon is effective, research continues into novel, low-cost, and highly efficient adsorbent materials for dye removal. These include materials derived from agricultural waste and advanced nanocomposites.

One promising area is the use of biosorbents. Olive pomace (OP), a waste product from olive oil production, has been investigated as a low-cost adsorbent for Disperse Red dyes. mdpi.com Studies show that OP, with its high porosity, can effectively adsorb these dyes from aqueous solutions, particularly at elevated temperatures (100 °C), which are common in dyeing processes. mdpi.com

Another advanced approach involves the synthesis of organo-metal oxide nanocomposites. For the removal of Disperse Red 60, novel quaternary nanocomposites have been developed by modifying chitosan (B1678972) and impregnating it with metal oxides like CeO₂–CuO–Fe₂O₃ (CF) and CeO₂–CuO–Al₂O₃ (CA). researchgate.net These materials have demonstrated a high adsorption capacity, with the process being attributed to physical interactions, specifically Van der Waals dispersion forces between the dye molecules and the nanocomposite surface. researchgate.net

Table 2: Performance of Novel Adsorbents for Disperse Red Dyes
Adsorbent MaterialTarget DyeMax. Adsorption Capacity (q_max)Optimal ConditionsSource
Olive Pomace (OP)Disperse RedNot specifiedTemperature: 100 °C mdpi.com
Chitosan-4-chloroacetophenone/CeO₂–CuO–Fe₂O₃ (CF)Disperse Red 60100 mg/gpH: 2 researchgate.net
Chitosan-4-chloroacetophenone/CeO₂–CuO–Al₂O₃ (CA)Disperse Red 60100 mg/gpH: 4 researchgate.net

Activated Carbon Adsorption

Physicochemical Treatment Processes

Physicochemical treatments encompass a range of technologies that use chemical reactions and physical forces to remove pollutants from wastewater.

Chemical coagulation (CC) is a conventional but effective pretreatment method for textile wastewater. researchgate.net The process involves adding chemical coagulants, such as aluminum or iron salts, to destabilize colloidal dye particles. encyclopedia.pub This destabilization allows the particles to aggregate (flocculation) and be removed through sedimentation. encyclopedia.pub

In studies on a synthetic wastewater containing a disperse red dye, both ferric chloride (FeCl₃) and aluminum sulphate (Al₂(SO₄)₃) were tested as coagulants. researchgate.net Aluminum sulphate was found to be highly effective, achieving over 90% dye removal with a dose of 40 mg/L across a broad pH range of 4 to 8. researchgate.net The mechanism involves charge neutralization of the dye particles by hydrated metal oxide cations and their subsequent entrapment in the insoluble metal hydroxide (B78521) precipitate. researchgate.net

Table 3: Chemical Coagulation Findings for Disperse Red Dye Removal
CoagulantOptimal DosageEffective pH RangeRemoval EfficiencySource
Aluminum Sulphate (Al₂(SO₄)₃·18H₂O)40 mg/L4 - 8> 90% researchgate.net
Ferric Chloride (FeCl₃)--Compared with Aluminum Sulphate researchgate.net

Electrocoagulation (EC) is an electrochemical technology that has gained interest as an environmentally friendly alternative to chemical coagulation. In the EC process, coagulant species are generated in-situ through the electrolytic dissolution of a sacrificial anode, typically made of aluminum or iron. dergipark.org.tr These metal ions then form flocs that remove pollutants by adsorption and entrapment, while hydrogen gas bubbles produced at the cathode can aid in separating the flocs via flotation (electroflotation). nih.gov

For the treatment of disperse dyes, aluminum electrodes have been found to be more effective than iron electrodes. nih.govaphrc.org Research on a mixed disperse dye effluent containing a red component showed that a color removal efficiency of 90% could be achieved under optimal conditions. nih.govaphrc.org When compared to chemical coagulation, EC can achieve higher removal rates (up to 95%) but may incur higher operating costs. researchgate.net However, EC is often more robust against pH changes. researchgate.net

Table 4: Optimal Operating Parameters for Electrocoagulation of Disperse Dyes
ParameterOptimal ValueResultSource
Electrode MaterialAluminumMore effective than iron for disperse dyes. nih.govaphrc.org nih.govaphrc.org
Initial pH6.2Optimal for disperse dye removal. nih.govaphrc.org nih.govaphrc.org
Current Density40 mA/cm²Optimal for achieving high efficiency. nih.govaphrc.org nih.govaphrc.org
Electrolysis Time20 minutesSufficient time for the reaction under optimal conditions. nih.govaphrc.org nih.govaphrc.org
Color Removal Efficiency~90%Achieved under optimal conditions for mixed disperse dyes. nih.govaphrc.org nih.govaphrc.org
Energy Consumption120 kWh/kg dyeSpecific electrical energy consumption for disperse dye removal. nih.govaphrc.org nih.govaphrc.org

Membrane-based separation processes are pressure-driven operations that use semi-permeable membranes to separate contaminants from water. watertechnologies.com These technologies, including ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), act as a physical barrier, selectively allowing water to pass through while retaining dye molecules and other pollutants. watertechnologies.comnih.gov The effectiveness of the separation depends on the membrane's pore size, surface charge, and the operating pressure. watertechnologies.comnih.gov

Advanced research has explored the modification of membranes to enhance their performance. One innovative approach involves the use of photo-responsive dyes. For instance, a study demonstrated the use of a hydrophobic Polytetrafluoroethylene (PTFE) membrane modified with Disperse Red 1. researchgate.net This modification allows the membrane to utilize visible light for processes like water desalination, showcasing the potential for creating functionalized membranes for targeted environmental applications. researchgate.net While specific data on Disperse Red 104 removal via standard membrane filtration is limited in the provided context, the general applicability of UF and NF for retaining dye molecules makes them a relevant technology for treating textile effluents. nih.gov

Integrated and Hybrid Remediation Systems

Combined Biological and Physicochemical Approaches

Combining biological and physicochemical treatment methods is a particularly effective strategy for managing textile effluents. sciepub.com While physicochemical processes are often effective at decolorization, they can be expensive and may generate secondary pollutants like sludge. mdpi.comlidsen.com Conversely, biological treatments are more cost-effective and environmentally friendly but may struggle with the low biodegradability of complex dyes like this compound. mdpi.commdpi.com

Examples of integrated systems include:

Coagulation-Flocculation followed by Biological Treatment: Chemical coagulation can effectively remove a significant portion of the dye and suspended solids from the wastewater. researchgate.netrsc.org The subsequent biological stage then treats the remaining dissolved organic pollutants and the simpler molecules resulting from any partial degradation.

Advanced Oxidation Processes (AOPs) followed by Biological Treatment: AOPs, such as ozonation or Fenton processes, use highly reactive hydroxyl radicals to oxidize and cleave the complex aromatic structures of dyes. openbiotechnologyjournal.com This pre-treatment significantly increases the biodegradability of the effluent, which can then be polished by conventional biological methods like an activated sludge process. mdpi.com For instance, a combined ozonation and biological treatment achieved 97% decolorization of Reactive Orange 16 and an 85% reduction in Chemical Oxygen Demand (COD). mdpi.com

Anaerobic-Aerobic Biological Systems: A sequential anaerobic-aerobic process is highly effective for azo dyes. The initial anaerobic stage reductively cleaves the azo bonds (–N=N–), which are responsible for the dye's color, resulting in the formation of aromatic amines. openbiotechnologyjournal.com These amines, which can be toxic and are often resistant to further anaerobic degradation, are then mineralized into non-toxic end products like carbon dioxide and water under subsequent aerobic conditions. frontiersin.orgopenbiotechnologyjournal.com

The synergy within these hybrid systems allows for more complete and robust treatment of dye-laden wastewater than could be achieved by any single method alone. sciepub.com

Optimization of Process Variables for Enhanced Decolorization and Degradation

The efficiency of any remediation technology is highly dependent on the optimization of key process variables. tandfonline.com Adjusting parameters such as pH, temperature, initial dye concentration, and reaction time can significantly enhance the rate and extent of decolorization and degradation. jmbfs.orgmdpi.com Response Surface Methodology (RSM) is a common statistical tool used to study the interactions between these variables and determine the optimal conditions for the treatment process. jmbfs.orgdeswater.com

Key Process Variables and Their Impact:

pH: The solution pH is a critical factor in both physicochemical and biological systems. It influences the surface charge of adsorbents, the ionization state of the dye molecule, the generation of hydroxyl radicals in AOPs, and the metabolic activity of microorganisms. researchgate.netjmbfs.org For most bacterial dye removal processes, the optimal pH generally ranges from 6.0 to 10.0. jmbfs.orgwu.ac.th In electrocoagulation of Disperse Red 74, color removal was more efficient in acidic conditions (pH 4) using aluminum electrodes, while iron electrodes performed better in alkaline conditions (pH 9). deswater.com

Temperature: Temperature affects the rate of chemical reactions and the enzymatic activity of microorganisms. jmbfs.org While higher temperatures can increase reaction kinetics, they can also denature enzymes if they exceed the optimal range for the specific microbes being used. jmbfs.org Studies on the biodegradation of various dyes have found optimal temperatures typically between 35°C and 40°C. jmbfs.org

Initial Dye Concentration: High concentrations of dyes can be toxic to microorganisms and can inhibit the treatment process. mdpi.com In photocatalytic processes, higher concentrations can also hinder light penetration, reducing efficiency. researchgate.net Therefore, finding an optimal initial dye concentration is crucial for effective treatment.

Reaction Time: The duration of the treatment process directly impacts the removal efficiency. Generally, a longer reaction time leads to more complete degradation, but it is essential to optimize this for economic feasibility. For instance, in one study on enzymatic decolorization, the highest rates for several disperse dyes were achieved within approximately 30 minutes. mdpi.com

Coagulant/Catalyst/Enzyme Dosage: The concentration of the active agent (e.g., coagulant, catalyst, or enzyme) is a key parameter. An insufficient dose will result in incomplete treatment, while an excessive dose may not significantly improve results and will increase operational costs. researchgate.netmdpi.com

The following tables present research findings on the optimization of process variables for the removal of disperse dyes.

Table 1: Optimization of Electrocoagulation for Disperse Red 74 Removal deswater.com

Electrode MaterialParameterOptimal ValueResult
Iron (Fe)Current Density17.08 mA/cm²Maximizes Color Removal Efficiency (CRE) while minimizing energy consumption.
Operating Time20 min
pH9
Electrolyte Conc.2 g/L
Aluminum (Al)Current Density25 mA/cm²Achieved high CRE, particularly in acidic conditions, but with higher operating costs compared to iron electrodes.
Operating Time60 min
pH4
Electrolyte Conc.2.5 g/L

Table 2: Influence of Parameters on Enzymatic Decolorization of Disperse Dyes mdpi.com

ParameterObservationSignificance
Reaction TimeHighest decolorization for all tested disperse dyes was achieved in approximately 30 minutes.Indicates rapid enzymatic action on the dye molecules.
Enzyme LoadingAn effective enzyme loading was found to be around 0.17 U/mL.Optimizing enzyme concentration is crucial for efficiency and cost-effectiveness.
Dye ConcentrationDecolorization efficiency decreased as the initial dye concentration increased.Highlights potential substrate inhibition or toxicity at higher dye levels.
Mediator (HBT)The addition of the mediator 1-hydroxybenzotriazole (B26582) (HBT) significantly enhanced the decolorization rate for most disperse dyes tested.Mediators can facilitate the electron transfer process, boosting laccase activity against resistant dyes.

By carefully optimizing these and other relevant variables, the performance of integrated remediation systems can be maximized, leading to efficient and cost-effective treatment of wastewater containing this compound.

Future Research Directions and Emerging Paradigms in Disperse Red 104 Scholarship

Development of Sustainable and Green Synthesis Pathways

The textile industry is a major consumer of dyes, and its environmental footprint has prompted a shift towards more sustainable practices. nih.gov The development of bio-based fibers from renewable resources like plants and algae is a significant step in reducing the industry's reliance on fossil fuels. nih.gov In line with this trend, future research on Disperse Red 104 will likely prioritize the development of green and sustainable synthesis pathways.

Green synthesis approaches, which utilize non-toxic and environmentally friendly methods, are gaining traction. ijplantenviro.commdpi.com These methods often employ biological resources such as plant extracts or microorganisms as reducing and capping agents, offering a cost-effective and eco-friendly alternative to traditional chemical synthesis. ijplantenviro.commdpi.com For instance, the use of plant extracts in creating nanoparticles has been shown to be a simple, one-step process that is both biocompatible and non-hazardous. ijplantenviro.com The principles of green chemistry, such as waste minimization and the use of less hazardous chemicals, will be central to these new synthetic routes. acs.org

The exploration of alternative, non-aqueous dyeing mediums is another promising avenue. A recent study demonstrated a successful hydrolysis-free dyeing process for polylactic acid (PLA) fibers using liquid paraffin, which eliminated the need for water and other auxiliary chemicals. acs.org Such innovations could significantly reduce the water footprint and chemical waste associated with the dyeing process. acs.org

Advanced Computational Modeling for Predictive Environmental Behavior

Understanding the environmental fate and transport of this compound is crucial for assessing its potential risks. Advanced computational modeling, including machine learning and stochastic models, is set to play a pivotal role in this endeavor. frontiersin.orgmdpi.com These models can predict the dispersion of contaminants in various environmental compartments, such as soil and water, and identify potential accumulation zones. frontiersin.orgfrontiersin.org

By integrating diverse data sources, including chemical properties and environmental parameters, these models can provide a more accurate picture of how this compound behaves in the environment. frontiersin.orgfrontiersin.org For instance, machine learning algorithms can uncover complex correlations in large environmental datasets, leading to more precise predictions of a substance's movement and concentration. frontiersin.orgfrontiersin.org This predictive capability is essential for developing effective environmental management strategies and targeted remediation efforts. frontiersin.orgfrontiersin.org

Recent research has already demonstrated the power of combining experimental data with computational simulations to understand the adsorption behavior of similar dyes. researchgate.net Monte Carlo simulations, for example, have been used to elucidate the interaction between dye molecules and adsorbent surfaces at a molecular level. researchgate.net

Integration of Multi-Omics Approaches in Bioremediation Studies

Bioremediation, which uses microorganisms to break down pollutants, is a promising strategy for cleaning up environments contaminated with dyes like this compound. researchgate.netnih.gov The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing this field by providing a comprehensive understanding of the metabolic processes involved in biodegradation. researchgate.netmdpi.comumyu.edu.ng

By analyzing the complete set of genes, RNA transcripts, proteins, and metabolites within a microbial community, researchers can identify the key enzymes and metabolic pathways responsible for dye degradation. nih.gov This detailed molecular information is crucial for optimizing bioremediation processes and developing more effective microbial-based solutions. researchgate.net Multi-omics approaches can help to elucidate the mechanisms of dye biodegradation and pave the way for the development of robust bioremediation strategies. researchgate.netmdpi.com

These advanced analytical techniques offer a deeper insight into how microbial communities respond to and metabolize environmental contaminants, which is essential for enhancing the efficiency of bioremediation. nih.govrsc.org

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Engineering

Addressing the complex challenges posed by this compound and other synthetic dyes will require a collaborative, cross-disciplinary approach. The interface of chemistry, materials science, and environmental engineering is a particularly fertile ground for innovation. nih.govecomondo.com

Chemists can focus on designing and synthesizing novel, less hazardous dyes and developing greener production methods. acc2025thailand.comtandfonline.com Materials scientists can contribute by creating advanced materials for dye removal, such as novel adsorbents or catalytic materials. acs.org The use of nanoconfinement in engineered materials, for example, has shown promise for enhancing adsorption and catalytic redox treatment of pollutants. acs.org Environmental engineers can then apply these new materials and technologies to develop effective water treatment and remediation systems. ecomondo.com

This integrated approach, which combines fundamental scientific understanding with practical engineering applications, is essential for developing holistic and sustainable solutions to the environmental challenges posed by industrial dyes. nih.govecomondo.com

Q & A

Q. Q1. What standardized methodologies are recommended for characterizing the physicochemical stability of Disperse Red 104 in aqueous solutions?

To assess stability, researchers should measure (i) particle size distribution via dynamic light scattering (DLS) to detect aggregation, (ii) zeta potential to evaluate colloidal stability, and (iii) specific absorbance to quantify dye concentration changes under stress conditions (e.g., centrifugation, thermal cycling). For freeze-thaw and thermal stability, protocols from QB/T 4973.1-2016 and QB/T 4973.2-2016 are recommended, including cyclic testing at -20°C and 60°C followed by viscosity and surface tension measurements .

Q. Q2. How do additives like polyvinylpyrrolidone (PVP-K30) and surfactants influence the stability of this compound in ink formulations?

Key parameters to optimize include:

  • PVP-K30 : ≤0.7 wt% to prevent destabilization due to pseudo-polyanion formation with SDS .
  • Surfactants : A blend of fatty alcohol polyoxyethylene ether (FAPE) and sodium dodecyl sulfate (SDS) improves freeze-thaw stability, but excess SDS (>0.15 wt%) increases particle size .
  • Triethanolamine (TEA) : ≤1 wt% to maintain pH 8–9, critical for zeta potential stability .

Q. Q3. What analytical techniques are most effective for quantifying this compound degradation products in environmental samples?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection at λmax 520–530 nm is standard. For complex matrices, use tandem mass spectrometry (LC-MS/MS) to identify aromatic amines and nitro derivatives, common degradation byproducts .

Advanced Research Questions

Q. Q4. How can conflicting data on optimal surfactant concentrations for this compound stability be resolved in cross-study comparisons?

Contradictions often arise from differing experimental conditions (e.g., pH, ionic strength). To resolve these:

Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like surfactant type, temperature, and measurement protocols.

Controlled replication : Design experiments varying one parameter at a time (e.g., SDS concentration from 0.05–0.2 wt%) while holding others constant (pH 8.5, 25°C) .

Multivariate regression : Statistically model interactions between additives and environmental factors .

Q. Q5. What experimental designs are optimal for evaluating the photodegradation kinetics of this compound under simulated environmental conditions?

Use a central composite design (CCD) to test variables:

  • Light intensity : 300–500 W/m² (xenon arc lamp).
  • pH : 4–10.
  • Catalyst presence : TiO2 or ZnO nanoparticles.
    Monitor degradation via pseudo-first-order kinetics and LC-MS/MS to track intermediate products. Include dark controls to isolate photolytic effects .

Q. Q6. How can computational modeling predict the aggregation behavior of this compound in heterogeneous solvent systems?

Apply molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model dye-solvent interactions. Validate predictions against experimental DLS and zeta potential data. Key parameters include:

  • Solvent polarity (water/ethylene glycol ratios).
  • Ionic strength effects on Debye length.
  • Surfactant adsorption kinetics at dye interfaces .

Methodological and Reproducibility Considerations

Q. Q7. What steps ensure reproducibility in this compound synthesis and formulation studies?

  • Documentation : Specify grinding time, filter mesh sizes (e.g., 0.2 µm), and mixer RPM in methods.
  • Batch controls : Include triplicate samples for each condition (e.g., ±0.05 wt% PVP-K30).
  • Open data : Share raw DLS, viscosity, and absorbance datasets with metadata (instrument calibration details) .

Q. Q8. How should researchers address discrepancies between laboratory-scale and pilot-scale stability data for this compound inks?

Conduct scale-up sensitivity analysis :

Identify critical parameters (e.g., shear stress during mixing, temperature gradients).

Use dimensionless numbers (Reynolds, Peclet) to predict behavior transitions.

Validate with pilot trials under controlled industrial conditions .

Data Interpretation and Reporting

Q. Q9. What statistical approaches are appropriate for analyzing multifactorial stability experiments involving this compound?

  • ANOVA : For additive concentration effects (e.g., PVP-K30 vs. SDS).
  • Response surface methodology (RSM) : To optimize interactions between glycerol (6–14 wt%) and ethylene glycol.
  • Survival analysis : For time-to-failure data in accelerated stability testing .

Q. Q10. How can researchers validate the environmental safety of this compound degradation products?

  • Ecotoxicological assays : Use Daphnia magna and Vibrio fischeri models to assess acute toxicity.
  • QSAR modeling : Predict metabolite persistence and bioaccumulation potential.
  • Lifecycle analysis (LCA) : Quantify energy/resource use from synthesis to disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.